7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one
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Overview
Description
7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one is a heterocyclic compound that features a trifluoromethyl group attached to a benzoxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazepine oxides, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .
Scientific Research Applications
7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications.
Trifluoromethylstyrenes: Known for their use in synthetic chemistry and as intermediates in the production of more complex molecules.
Uniqueness
7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one is unique due to its benzoxazepine core, which provides distinct chemical and biological properties compared to other trifluoromethyl-containing compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
220107-63-1 |
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Molecular Formula |
C10H8F3NO2 |
Molecular Weight |
231.2 |
Purity |
95 |
Origin of Product |
United States |
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